molecular formula C17H13N3O4 B2436398 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 1105206-39-0

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2436398
CAS No.: 1105206-39-0
M. Wt: 323.308
InChI Key: HHBQGBUSJOVHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a benzodioxole derivative, which can be introduced via a coupling reaction.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction of the isoxazole ring can yield hydroxylamines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials. Its unique chemical properties may make it suitable for use in polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may bind to these targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide: This compound is similar but features a pyridin-2-yl group instead of a pyridin-3-yl group.

    2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-yl)acetamide: This variant has a pyridin-4-yl group.

Uniqueness

The uniqueness of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide lies in its specific combination of functional groups. The presence of the benzo[d][1,3]dioxole moiety, isoxazole ring, and pyridine ring in a single molecule provides a unique set of chemical properties and potential biological activities.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(19-12-2-1-5-18-9-12)8-13-7-15(24-20-13)11-3-4-14-16(6-11)23-10-22-14/h1-7,9H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBQGBUSJOVHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.